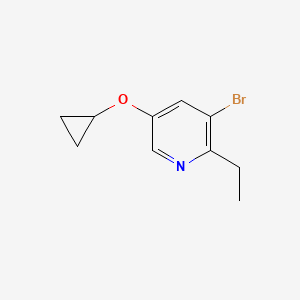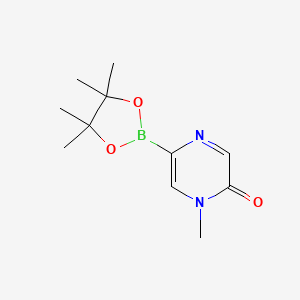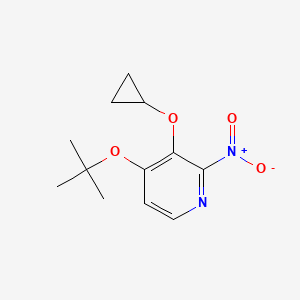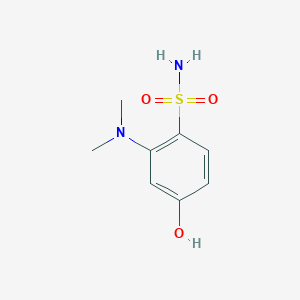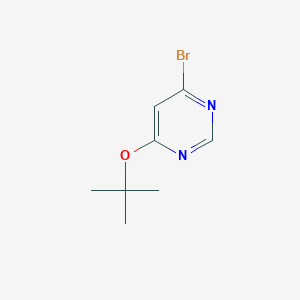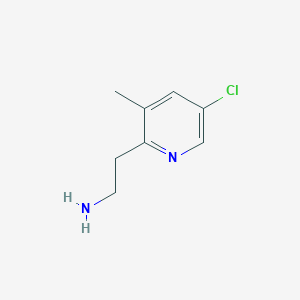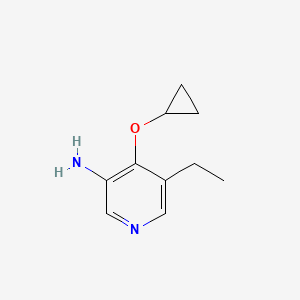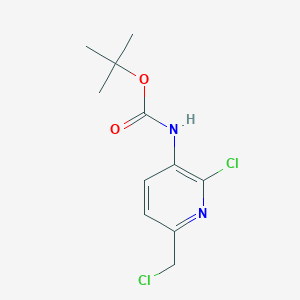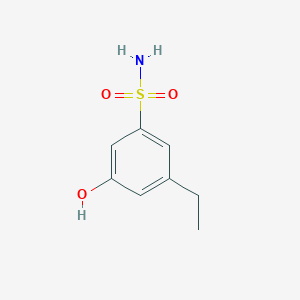
4-Cyclopropoxy-3-ethyl-2-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methylsulfanyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE typically involves the use of cyclopropyl alcohol, ethyl bromide, and methylthiol as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods often include purification steps such as distillation or recrystallization to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the pyridine ring .
Applications De Recherche Scientifique
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the methylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLTHIO)PYRIDINE: Similar in structure but with a different sulfur-containing group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFONYL)PYRIDINE: Contains a sulfonyl group instead of a sulfanyl group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFOXIDE)PYRIDINE: Contains a sulfoxide group instead of a sulfanyl group.
Uniqueness
The presence of the cyclopropoxy group adds strain and reactivity, while the methylsulfanyl group provides opportunities for further chemical modifications .
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-ethyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H15NOS/c1-3-9-10(13-8-4-5-8)6-7-12-11(9)14-2/h6-8H,3-5H2,1-2H3 |
Clé InChI |
HQOJHLTVASXRDO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CN=C1SC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


